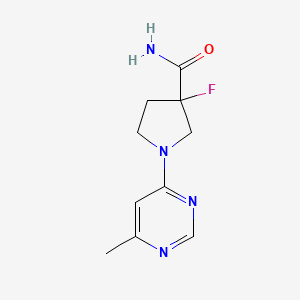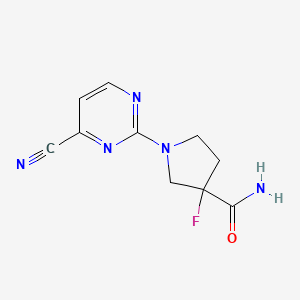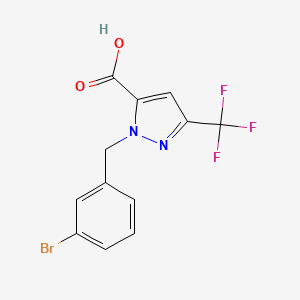![molecular formula C8H9F3N2O2 B12220855 Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate](/img/structure/B12220855.png)
Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-5-acetic acid, 1-methyl-3-(trifluoromethyl)-, methyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research fields.
Preparation Methods
The synthesis of 1H-Pyrazole-5-acetic acid, 1-methyl-3-(trifluoromethyl)-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-3-(trifluoromethyl)pyrazole.
Acetylation: The pyrazole derivative undergoes acetylation to introduce the acetic acid moiety.
Esterification: The final step involves esterification to form the methyl ester.
Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps for large-scale synthesis, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1H-Pyrazole-5-acetic acid, 1-methyl-3-(trifluoromethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-5-acetic acid, 1-methyl-3-(trifluoromethyl)-, methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 1H-Pyrazole-5-acetic acid, 1-methyl-3-(trifluoromethyl)-, methyl ester stands out due to the presence of the trifluoromethyl group, which imparts unique chemical properties. Similar compounds include:
- 1H-Pyrazole-5-acetic acid, 1-methyl-3-(trifluoromethyl)-, ethyl ester
- 1H-Pyrazole-5-carboxylic acid derivatives
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C8H9F3N2O2 |
|---|---|
Molecular Weight |
222.16 g/mol |
IUPAC Name |
methyl 2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetate |
InChI |
InChI=1S/C8H9F3N2O2/c1-13-5(4-7(14)15-2)3-6(12-13)8(9,10)11/h3H,4H2,1-2H3 |
InChI Key |
PNBQCQVFODCFRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]carbonyl}benzoic acid](/img/structure/B12220783.png)
![6-Benzyl-2,5-dimethyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12220785.png)
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12220787.png)
![2-[3-(difluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B12220789.png)

![(2S,3S)-2-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B12220795.png)
![N-{5-[(4-chlorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide](/img/structure/B12220811.png)
![1-[2-(4-Methylpiperidyl)acetyl]piperidine-4-carboxamide](/img/structure/B12220813.png)

![1-(1-ethyl-1H-pyrazol-5-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}methanamine](/img/structure/B12220825.png)
![N-[(4-ethoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12220830.png)

![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12220837.png)
